Acute Intraperitoneal Toxicity: Dimethylamino vs. Morpholino-Hexose-Reductone in Mice
The dimethylamino-hexose-reductone (DMA) exhibits approximately 2.8-fold higher acute intraperitoneal toxicity in mice compared to its morpholino analog (MHR), a critical differentiator for in vivo study design and safety-conscious procurement [1]. The anhydro-dimethylamino derivative shows comparable oral toxicity (LD50 300 mg/kg) but this is the oral route, not directly comparable to i.p. [1].
| Evidence Dimension | Acute intraperitoneal LD50 in mice |
|---|---|
| Target Compound Data | LD50 ~300 mg/kg (i.p., mice) |
| Comparator Or Baseline | Morpholino-hexose-reductone: LD50 ~850 mg/kg (i.p., mice); Piperidino-hexose-reductone: LD50 >1200 mg/kg (oral, mice) |
| Quantified Difference | DMA is ~2.8-fold more toxic by i.p. route than morpholino analog; piperidino analog is >4-fold less toxic orally |
| Conditions | Single intraperitoneal injection in mice; Ambrose et al., 1961 |
Why This Matters
For researchers planning in vivo experiments, the 2.8-fold toxicity differential between DMA and morpholino-hexose-reductone directly impacts dose selection, animal welfare considerations, and the interpretability of neurobehavioral endpoints.
- [1] Ambrose, A. M.; Robbins, D. J.; Deeds, F. Acute and subacute toxicity of amino-hexose-reductones. Proc. Soc. Exp. Biol. Med. 1961, 106, 656–659. View Source
